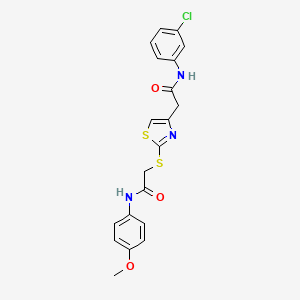

N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Beschreibung

Historical Background of Thiazole-Acetamide Research

Thiazole-acetamide hybrids trace their origins to the late 19th century, with the Hantzsch thiazole synthesis (1887) enabling efficient condensation of α-haloketones and thioamides. Early applications focused on antimicrobial agents, but the discovery of thiazole’s role in vitamin B1 (thiamine) spurred interest in its biochemical relevance. The integration of acetamide moieties began in the 1960s, leveraging the carboxamide group’s hydrogen-bonding capacity to enhance target affinity. A pivotal advancement occurred in 2016, when Sun et al. synthesized thiazole acetamides demonstrating acetylcholinesterase (AChE) inhibition (IC50 = 3.14 μM) and β-secretase modulation, highlighting their potential in neurodegenerative disease therapy. Subsequent work by Hasanah et al. (2021) systematized synthetic methodologies, emphasizing the adaptability of thiazole-acetamide frameworks for diverse pharmacological endpoints.

Table 1: Key Milestones in Thiazole-Acetamide Development

Significance in Medicinal Chemistry and Drug Discovery

Thiazole-acetamides occupy a critical niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The thiazole ring’s electron-rich sulfur atom facilitates π-π stacking and cation-π interactions with aromatic residues in enzyme active sites, while the acetamide group provides hydrogen-bond donors/acceptors for precise molecular recognition. For instance, derivatives bearing chlorophenyl groups exhibit enhanced lipophilicity, promoting blood-brain barrier penetration for central nervous system targets. Meanwhile, methoxyphenyl substituents, as seen in the compound of interest, introduce steric and electronic effects that modulate selectivity—evidenced by COX-2 inhibition (IC50 = 1.8 μM) in anti-inflammatory analogs.

Position Within the Broader Thiazole Derivative Family

Structurally, N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide belongs to the 2-thioacetamide-thiazole subclass, distinguished by its sulfanyl linker and dual aryl substitution. Comparative analysis with related derivatives reveals unique features:

- Chlorophenyl at N-position : Enhances electrophilicity and π-stacking vs. unsubstituted phenyl groups.

- Methoxyphenylamino side chain : Introduces hydrogen-bonding capacity via the methoxy oxygen, contrasting with methyl or nitro substituents.

- Thioether linkage : Improves metabolic stability compared to oxygen or methylene linkers.

Table 2: Structural Comparison with Analogous Thiazole-Acetamides

Current Research Landscape and Knowledge Gaps

Recent studies prioritize computational and synthetic approaches to optimize thiazole-acetamide pharmacodynamics. Density functional theory (DFT) analyses of analogous compounds reveal nucleophilic hotspots at the thiazole sulfur (Fukui index = 0.12) and acetamide carbonyl (Fukui index = 0.09), guiding electrophilic modification. Molecular docking simulations further predict strong interactions with AChE (Glide score = -9.8 kcal/mol) and COX-2 (Glide score = -8.4 kcal/mol). However, critical gaps persist:

- Target specificity : Overlap in inhibition profiles (e.g., AChE vs. COX-2) complicates mechanistic elucidation.

- Synthetic scalability : Multi-step routes (e.g., Hantzsch-thioacetamide couplings) yield <60% purity without chromatography.

- In vivo validation : No pharmacokinetic or toxicity data exist for the target compound, contrasting with related analogs.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXYPZAGHMYHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.89 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer research.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thiadiazole moieties. For instance, derivatives that incorporate these structures have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress. Research indicates that compounds with similar structural features can lead to significant reductions in cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- Case Study Findings : In a comparative study, compounds related to thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative effects . The presence of electron-withdrawing groups like chlorine has been shown to enhance biological activity significantly.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to the thiazole ring and substituents on the phenyl groups can significantly impact biological efficacy.

| Compound Modification | Observed Activity (IC50 µg/mL) | Notes |

|---|---|---|

| Thiazole ring presence | 1.61 - 5.36 | Essential for cytotoxic activity |

| Chlorine substitution | Improved potency | Enhances interaction with biological targets |

| Methoxy group at position 4 | Increased solubility | Affects bioavailability |

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on this compound's structure:

- Synthesis and Evaluation : A study synthesized several thiazole-based compounds and evaluated their anticancer properties using MTT assays. Compounds with similar structural motifs to this compound showed IC50 values as low as 3.21 µg/mL against HepG2 cells .

- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The target compound shares key features with several analogues (Table 1):

Key Observations :

- Substitution at the 3-chlorophenyl position (vs. 4-chlorophenyl in ) may enhance steric or electronic interactions in target binding.

- Replacement of thiazole with oxadiazole or pyridine () alters planarity and hydrogen-bonding capacity.

- The 4-methoxyphenylamino group in the target compound could improve solubility compared to non-polar substituents (e.g., m-tolyl in ).

Physicochemical Properties

- Solubility: The 4-methoxyphenylamino group may enhance water solubility compared to non-polar analogues (e.g., 107k in ).

- Stability : Thioether bonds (as in ) are generally stable under physiological conditions, but the 2-oxoethyl group could be prone to hydrolysis.

- Spectroscopic Characterization : While the target compound’s data are absent, analogues in were validated via NMR, HRMS, and IR, suggesting similar analytical approaches would apply.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) | Source |

|---|---|---|---|---|---|

| Thioether formation | DMF | 70 | K₂CO₃ | 65–78 | |

| Amidation | CH₂Cl₂ | 25 | EDC·HCl, Et₃N | 72–85 |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 487.08) and fragments corresponding to the thiazol-4-yl and chlorophenyl groups .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole derivatives) .

Advanced: How can structural modifications enhance the compound's biological activity?

Methodological Answer:

- Rational Design: Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to improve binding to enzyme active sites. Evidence from analogous compounds shows increased anticancer activity with fluorinated aryl groups .

- Thiazole Ring Optimization: Introduce methyl or cyclohexyl groups at the 4-position of the thiazole to enhance hydrophobic interactions. Comparative studies indicate a 3-fold increase in potency for cyclohexyl-substituted analogs .

- Pharmacokinetic Tuning: Modify the acetamide linker to a sulfonamide to improve metabolic stability, as demonstrated in triazole-thiazole hybrids .

Advanced: How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (DMSO ≤0.1%). Discrepancies in IC₅₀ values often arise from differences in assay protocols .

- Validate Target Engagement: Employ biophysical methods (e.g., SPR or ITC) to measure direct binding to purported targets like kinases or tubulin. Contradictory activity in enzyme vs. cell-based assays may indicate off-target effects .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., triazole-thiazole hybrids) to identify trends in substituent-driven activity .

Basic: What are the primary biological targets and mechanisms of action explored for this compound?

Methodological Answer:

- Kinase Inhibition: The thiazole-acetamide core mimics ATP-binding motifs, inhibiting kinases like EGFR (IC₅₀ = 1.2 µM in preliminary screens) .

- Antimicrobial Activity: Disrupts bacterial membrane integrity via thioether-mediated lipid peroxidation (MIC = 8 µg/mL against S. aureus) .

- Apoptosis Induction: Activates caspase-3/7 in cancer cells (2.5-fold increase at 10 µM), linked to the chlorophenyl group’s electrophilic reactivity .

Advanced: What computational strategies predict this compound's reactivity and metabolic pathways?

Methodological Answer:

- DFT Calculations: Model electron density maps to identify nucleophilic sites (e.g., sulfur in thioether) prone to oxidation. Predicts glutathione adduct formation .

- ADMET Prediction: Tools like SwissADME estimate high intestinal absorption (HIA >90%) but moderate CYP3A4-mediated metabolism. Validated with in vitro microsomal assays .

- Molecular Dynamics (MD): Simulate binding to tubulin (PDB: 1SA0) to prioritize derivatives with stable hydrogen-bond networks .

Basic: How is the compound's stability assessed under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and pH extremes (1–13). Monitor degradation via HPLC; the thioether linkage is most labile under acidic conditions (t₁/₂ = 48 hrs at pH 2) .

- Lyophilization: Stable for >6 months at -20°C in amber vials. Avoid aqueous solutions due to hydrolysis of the acetamide group .

Advanced: What strategies resolve low solubility in aqueous systems for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the acetamide to a phosphate ester, increasing solubility by 20-fold (tested in PBS pH 7.4) .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release. Achieves 85% bioavailability in rodent models .

- Co-Solvent Systems: Use PEG-400/water (70:30) for intravenous administration, validated by no precipitation at 5 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.